molecular formula C14H22N4 B11743991 [(1-methyl-1H-pyrrol-2-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11743991
M. Wt: 246.35 g/mol
InChI Key: UTNHCGFBSCQTMI-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be achieved through a multi-step process involving the formation of the pyrrole and pyrazole rings followed by their coupling.

    Formation of Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under basic conditions.

    Coupling Reaction: The final step involves the coupling of the pyrrole and pyrazole rings through a nucleophilic substitution reaction, where the methyl groups act as leaving groups, and the amine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups, where nucleophiles such as halides or alkoxides replace the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids. Its structural features may allow it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine may have potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials. Its versatile reactivity makes it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C14H22N4/c1-11(2)14-8-13(18(4)16-14)10-15-9-12-6-5-7-17(12)3/h5-8,11,15H,9-10H2,1-4H3

InChI Key

UTNHCGFBSCQTMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=CN2C)C

Origin of Product

United States

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